molecular formula C13H12N2O B3351162 (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol CAS No. 33821-72-6

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol

Cat. No.: B3351162
CAS No.: 33821-72-6
M. Wt: 212.25 g/mol
InChI Key: DGBXMWGQBOPHDR-UHFFFAOYSA-N
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Description

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol is a chemical compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives. The structure of this compound consists of a pyridoindole core with a methyl group at the 1-position and a hydroxymethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol typically involves the construction of the pyridoindole core followed by functionalization at the 1- and 3-positions. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the β-carboline core. Subsequent methylation at the 1-position and hydroxymethylation at the 3-position can be achieved using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridoindole core, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Reduced pyridoindole derivatives.

    Substitution: Substituted pyridoindole derivatives with various functional groups.

Scientific Research Applications

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex β-carboline derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Harmine: A naturally occurring β-carboline with a methoxy group at the 7-position.

    Harmaline: A β-carboline with an additional methoxy group at the 6-position.

    Norharman: A β-carboline without the methyl group at the 1-position.

Uniqueness

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 3-position and the methyl group at the 1-position differentiates it from other β-carbolines and influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-8-13-11(6-9(7-16)14-8)10-4-2-3-5-12(10)15-13/h2-6,15-16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBXMWGQBOPHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=C1NC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418769
Record name 9H-Pyrido[3,4-b]indole-3-methanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33821-72-6
Record name 9H-Pyrido[3,4-b]indole-3-methanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol
Reactant of Route 2
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol
Reactant of Route 3
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(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol
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(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol
Reactant of Route 5
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol
Reactant of Route 6
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol

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